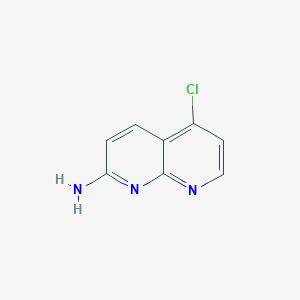

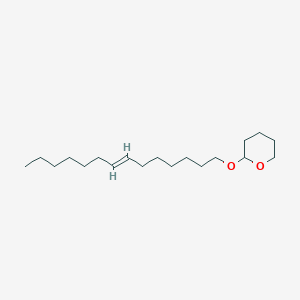

![molecular formula C34H47F4N9O7S3 B12284962 3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)

3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Disulfuro de 2-carboxietil 2-[N2-(4-azido-2,3,5,6-tetrafluorobenzoil)-N6-(6-biotinamidocaproil)-L-lisinil]etil es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta una estructura única que incluye grupos azido, tetrafluorobenzoil, biotinamidocaproil, lisinil y disulfuro, lo que lo convierte en una molécula versátil para la investigación y los propósitos industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Disulfuro de 2-carboxietil 2-[N2-(4-azido-2,3,5,6-tetrafluorobenzoil)-N6-(6-biotinamidocaproil)-L-lisinil]etil implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación de los intermediarios azido y tetrafluorobenzoil, seguidos de su acoplamiento con grupos biotinamidocaproil y lisinil. El paso final involucra la formación del enlace disulfuro en condiciones controladas para garantizar la estabilidad y pureza del compuesto.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso estaría optimizado para el rendimiento y la eficiencia, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar una calidad de producto constante.

Análisis De Reacciones Químicas

Tipos de reacciones

El Disulfuro de 2-carboxietil 2-[N2-(4-azido-2,3,5,6-tetrafluorobenzoil)-N6-(6-biotinamidocaproil)-L-lisinil]etil puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El enlace disulfuro se puede oxidar para formar ácidos sulfónicos.

Reducción: El grupo azido se puede reducir a una amina.

Sustitución: Los átomos de flúor en el anillo benzoil se pueden sustituir con otros nucleófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el borohidruro de sodio para la reducción del grupo azido, y agentes oxidantes como el peróxido de hidrógeno para la oxidación del enlace disulfuro. Las condiciones de reacción, como la elección del disolvente, la temperatura y el tiempo de reacción, son fundamentales para lograr las transformaciones deseadas.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen aminas de la reducción del grupo azido, ácidos sulfónicos de la oxidación del enlace disulfuro y varios derivados benzoil sustituidos de las reacciones de sustitución nucleofílica.

Aplicaciones Científicas De Investigación

El Disulfuro de 2-carboxietil 2-[N2-(4-azido-2,3,5,6-tetrafluorobenzoil)-N6-(6-biotinamidocaproil)-L-lisinil]etil tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.

Biología: Se emplea en técnicas de bioconjugación para etiquetar y rastrear biomoléculas.

Industria: Se utiliza en el desarrollo de materiales avanzados y nanotecnología.

Mecanismo De Acción

El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares y vías específicas. El grupo azido puede participar en reacciones de química de clic, mientras que el grupo biotinamidocaproil puede unirse a proteínas que se unen a la biotina. El enlace disulfuro puede sufrir reacciones redox, lo que hace que el compuesto sea útil en estudios de biología redox.

Comparación Con Compuestos Similares

Compuestos similares

Dicloroanilina: Un derivado de la anilina con sustituciones de cloro, utilizado en la producción de colorantes y herbicidas.

Éster diisononílico del ácido 1,2-ciclohexanodicarboxílico: Un plastificante utilizado en la fabricación de plásticos flexibles.

Singularidad

El Disulfuro de 2-carboxietil 2-[N2-(4-azido-2,3,5,6-tetrafluorobenzoil)-N6-(6-biotinamidocaproil)-L-lisinil]etil es único debido a sus grupos multifuncionales, que le permiten participar en una variedad de reacciones químicas e interacciones. Esta versatilidad lo convierte en una herramienta valiosa en múltiples disciplinas científicas.

Propiedades

Fórmula molecular |

C34H47F4N9O7S3 |

|---|---|

Peso molecular |

866.0 g/mol |

Nombre IUPAC |

3-[2-[[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid |

InChI |

InChI=1S/C34H47F4N9O7S3/c35-26-25(27(36)29(38)31(28(26)37)46-47-39)33(53)43-19(32(52)42-15-17-57-56-16-12-24(50)51)8-5-7-14-41-22(48)10-2-1-6-13-40-23(49)11-4-3-9-21-30-20(18-55-21)44-34(54)45-30/h19-21,30H,1-18H2,(H,40,49)(H,41,48)(H,42,52)(H,43,53)(H,50,51)(H2,44,45,54) |

Clave InChI |

XZNRURXPARSEIP-UHFFFAOYSA-N |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

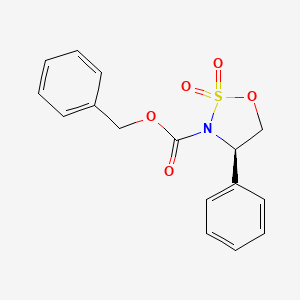

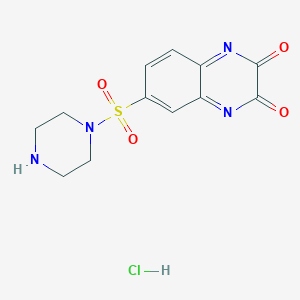

![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)

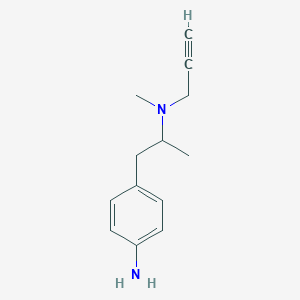

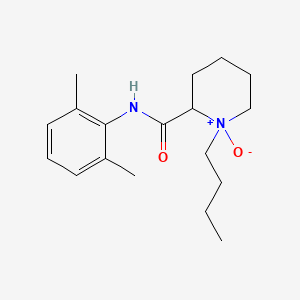

![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)

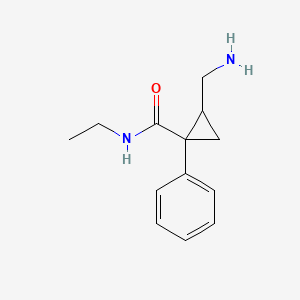

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)

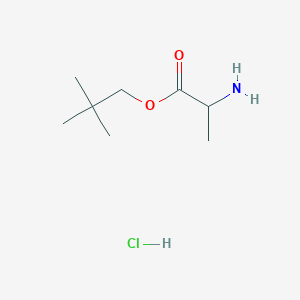

![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)

![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)